molecular formula C24H26N2O2 B8196242 (1R,2R)-1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane

(1R,2R)-1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane

Cat. No.: B8196242
M. Wt: 374.5 g/mol
InChI Key: QDIWAJDLECILSV-GXRSIYKFSA-N
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Description

(1R,2R)-1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane is a chiral compound featuring two oxazoline rings attached to a cyclohexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane typically involves the following steps:

    Formation of Oxazoline Rings: The oxazoline rings can be synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.

    Attachment to Cyclohexane: The oxazoline rings are then attached to the cyclohexane backbone through a series of coupling reactions, often involving the use of catalysts and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazoline rings.

    Reduction: Reduction reactions may target the oxazoline rings or the cyclohexane backbone.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of halogenating agents, nucleophiles, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazolone derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

    Asymmetric Synthesis: The compound can be used as a chiral ligand in asymmetric synthesis, helping to produce enantiomerically pure products.

    Catalysis: It may serve as a catalyst or catalyst precursor in various organic reactions.

Biology and Medicine

    Drug Development:

Industry

    Material Science: Possible use in the development of new materials with specific chiral properties.

Mechanism of Action

The mechanism of action for (1R,2R)-1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane would depend on its specific application. In catalysis, it might function by coordinating to a metal center and facilitating the transfer of chiral information to the substrate. In biological systems, it could interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)ethane
  • (1R,2R)-1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)propane

Uniqueness

The uniqueness of (1R,2R)-1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane lies in its specific stereochemistry and the presence of two oxazoline rings, which can impart distinct chiral properties and reactivity compared to similar compounds.

Properties

IUPAC Name

(4S)-4-phenyl-2-[(1R,2R)-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-3-9-17(10-4-1)21-15-27-23(25-21)19-13-7-8-14-20(19)24-26-22(16-28-24)18-11-5-2-6-12-18/h1-6,9-12,19-22H,7-8,13-16H2/t19-,20-,21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIWAJDLECILSV-GXRSIYKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=N[C@H](CO2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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